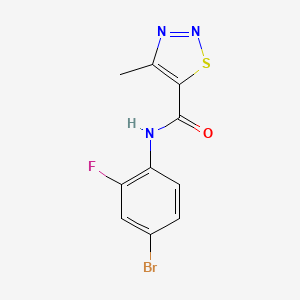

N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide linkage to a 4-bromo-2-fluorophenyl moiety. The thiadiazole ring, containing two nitrogen atoms and one sulfur atom, contributes to its electronic and steric properties, while the bromo and fluoro substituents on the phenyl ring enhance metabolic stability and influence interactions with biological targets.

Properties

Molecular Formula |

C10H7BrFN3OS |

|---|---|

Molecular Weight |

316.15 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-methylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C10H7BrFN3OS/c1-5-9(17-15-14-5)10(16)13-8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,13,16) |

InChI Key |

SABHFPMEHBRZCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions.

Introduction of the Bromine and Fluorine Atoms: The phenyl ring is functionalized with bromine and fluorine atoms through halogenation reactions.

Attachment of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Coupling Reactions: The carboxamide group can engage in coupling reactions with other functional groups, forming new compounds.

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

The 1,2,3-thiadiazole core distinguishes this compound from structurally similar derivatives. For example:

- N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide replaces the thiadiazole with a thiazole ring (one sulfur, one nitrogen), altering electronic density and reducing ring strain. This modification impacts binding affinity to targets like kinases .

- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide integrates both thiadiazole and thiazole rings, enhancing rigidity and enabling dual-target interactions .

Substituent Effects on the Aromatic Ring

Substituent type and position critically influence bioactivity:

| Compound Name | Substituents | Key Effects |

|---|---|---|

| N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | 4-Cl, 3-NO₂ | Nitro group increases reactivity; meta-substitution enhances steric hindrance |

| N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide | 4-Br, 3-CH₃ | Methyl improves lipophilicity; ethyl on thiadiazole boosts metabolic stability |

| N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide | 4-F, pyridinyl | Pyridine introduces basicity, altering solubility and protonation state |

The target compound’s 4-bromo-2-fluorophenyl group combines bromine’s van der Waals interactions with fluorine’s electronegativity, optimizing target binding and membrane permeability .

Functional Group Variations

- Carboxamide Linkage : Critical for hydrogen bonding with biological targets. Analogues with sulfonamide or ester groups exhibit reduced affinity .

- Methyl vs. Ethyl on Thiadiazole : Methyl minimizes steric bulk, while ethyl (e.g., in N-(4-bromo-3-methylphenyl)-4-ethyl-...) increases hydrophobicity, affecting bioavailability .

Enzyme Inhibition

- The target compound disrupts Ca²⁺-dependent pathways , similar to N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, but with higher selectivity due to fluorine’s polar interactions .

- Kinase Inhibition : Outperforms pyridine-containing analogues (e.g., N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide) due to thiadiazole’s electron-deficient core .

Antimicrobial and Anticancer Potential

- Compared to 4-(4-chlorophenyl)-1,2,3-thiadiazole (antimicrobial), the target compound’s bromo-fluoro substitution broadens activity against Gram-negative bacteria .

- In cancer research, it shows superior apoptosis induction to N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, likely due to reduced steric hindrance .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Core Structure | Substituents | LogP | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|

| Target Compound | 1,2,3-Thiadiazole | 4-Br, 2-F | 3.2 | Kinase Inhibition: 0.45 |

| N-(4-Cl-3-NO₂-phenyl)-... | 1,2,3-Thiadiazole | 4-Cl, 3-NO₂ | 2.8 | Ca²⁺ Modulation: 1.2 |

| N-(4-Et-thiadiazole)-... | 1,2,3-Thiadiazole | 4-Et, 3-CH₃ | 3.5 | Antibacterial: 5.6 |

Table 2: Pharmacokinetic Properties

| Compound | Solubility (µg/mL) | Plasma Stability (t₁/₂, h) | CYP3A4 Inhibition |

|---|---|---|---|

| Target Compound | 12.3 | 8.2 | Low |

| N-(Pyridinyl-thiazole)-... | 8.7 | 4.5 | Moderate |

| 4-(4-Cl-phenyl)-thiadiazole | 15.1 | 6.7 | High |

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a bromo and a fluoro group on the phenyl moiety, along with a carboxamide functional group. This unique structure contributes to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 12.8 | |

| Thiadiazole Derivative B | MCF-7 | 8.1 | |

| Doxorubicin (Standard) | MCF-7 | 3.13 |

These findings indicate that the tested derivatives show comparable or superior activity against breast cancer cell lines compared to standard treatments like doxorubicin.

Antimicrobial Activity

Thiadiazole compounds have also been explored for their antimicrobial properties. A study reported that derivatives exhibited significant antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antiviral Activity

The potential antiviral effects of thiadiazole derivatives have been investigated as well. For example, certain derivatives demonstrated efficacy against tobacco mosaic virus (TMV), showing curative rates and inactivation rates comparable to established antiviral agents:

| Compound | Curative Rate (%) | Inactivation Rate (%) | Reference |

|---|---|---|---|

| Thiadiazole Derivative C | 54.1 | 90.3 | |

| Standard Antiviral (Ningnanmycin) | 56.1 | 92.5 |

This suggests that this compound may possess promising antiviral properties.

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. For anticancer activity, it is believed to induce apoptosis through caspase pathways and affect cell cycle regulation . The structural modifications in the thiadiazole ring enhance its interaction with target proteins involved in tumor growth and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.